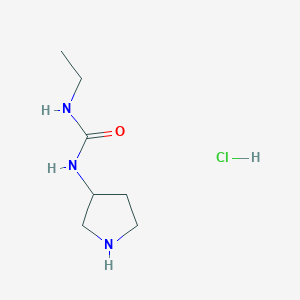

3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride

Übersicht

Beschreibung

3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride typically involves the reaction of ethyl isocyanate with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting urea derivative with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of temperature, pressure, and reactant concentrations to optimize yield and purity. The final product is then purified through crystallization or other suitable methods.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride has several notable applications:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules and heterocycles.

- Synthetic Routes : Typically synthesized through the reaction of ethyl isocyanate with pyrrolidine, followed by treatment with hydrochloric acid.

Biology

- Enzyme Inhibition Studies : The compound is used to investigate its effects on various enzymes, providing insights into potential therapeutic targets.

- Receptor Binding Studies : It has been studied for its interactions with G-protein coupled receptors (GPCRs), which are crucial in metabolic signaling pathways.

Pharmacological Research

- Potential Therapeutic Effects : Initial studies suggest that this compound may have implications in treating metabolic disorders such as obesity and type 2 diabetes.

- Molecular Docking Studies : These studies help predict interactions between the compound and target receptors, identifying key residues involved in binding.

Industrial Applications

- Specialty Chemicals Production : The compound can be utilized in developing new materials and chemical processes.

Research indicates that this compound exhibits significant biological activity:

- Cellular Effects : The compound can influence cell signaling pathways, gene expression, and cellular metabolism.

- Pharmacokinetics : Understanding how the compound behaves in biological systems—absorption, distribution, metabolism, and excretion—is crucial for its development as a therapeutic agent.

Case Studies

Several studies have explored the applications of this compound:

-

Study on Enzyme Inhibition :

- Researchers demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.

-

Receptor Interaction Analysis :

- Molecular docking studies have shown that this compound interacts effectively with GPCRs, indicating its potential role as an agonist or antagonist in metabolic regulation.

Wirkmechanismus

The mechanism of action of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidine: A simple nitrogen-containing heterocycle.

N-Methylpyrrolidine: A methyl-substituted pyrrolidine derivative.

Pyrrolidin-2-one: A lactam derivative of pyrrolidine.

Uniqueness

3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the urea moiety differentiates it from other pyrrolidine derivatives, potentially enhancing its binding affinity and selectivity for certain molecular targets.

Biologische Aktivität

3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in scientific research, supported by data tables and case studies.

This compound has the molecular formula C8H15ClN2O and is characterized by the presence of a pyrrolidine ring, which enhances its interaction with various biological targets. The synthesis typically involves the reaction of ethyl isocyanate with pyrrolidine, followed by treatment with hydrochloric acid to form the hydrochloride salt.

The compound exhibits significant interactions with enzymes and proteins, influencing various biochemical pathways. Its pyrrolidine structure is crucial for enhancing binding affinity to biological targets, which may lead to enzyme inhibition or modulation of receptor activity.

| Property | Description |

|---|---|

| Molecular Weight | 174.67 g/mol |

| Solubility | Soluble in water and organic solvents |

| pH Range | Stable in neutral to slightly acidic conditions |

| Stability | Stable under standard laboratory conditions |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes involved in signal transduction pathways. The compound has been shown to modulate cellular processes by affecting gene expression and metabolic pathways.

Case Study: Enzyme Inhibition

In studies examining enzyme inhibition, this compound demonstrated significant inhibitory activity against certain kinases. For example, it was found to inhibit the activity of JAK2 and FLT3 kinases, which are critical in various signaling pathways associated with cancer progression .

Research Applications

The compound serves as a valuable building block in drug development and synthetic chemistry. Its applications include:

- Enzyme Inhibition Studies : Used to explore mechanisms of action for potential therapeutic agents.

- Receptor Binding Studies : Investigated for its effects on various receptors involved in metabolic diseases.

- Synthesis of Complex Molecules : Acts as an intermediate in the synthesis of more complex pharmaceutical compounds.

Eigenschaften

IUPAC Name |

1-ethyl-3-pyrrolidin-3-ylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.ClH/c1-2-9-7(11)10-6-3-4-8-5-6;/h6,8H,2-5H2,1H3,(H2,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJOQEADKMRIEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.